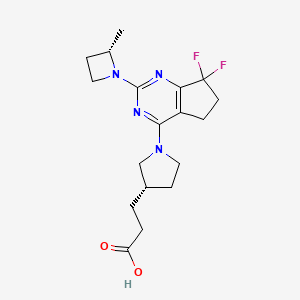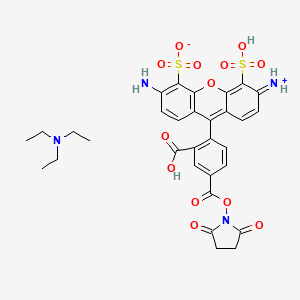
AF488 NHS ester (TEA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AF488 NHS ester (TEA) is a fluorescent dye commonly used in biological and chemical research. It is known for its bright green fluorescence and high photostability. The compound is particularly useful for labeling proteins, peptides, and other molecules containing primary amines. The NHS ester (N-hydroxysuccinimide ester) group in AF488 NHS ester (TEA) reacts with primary amines to form stable amide bonds, making it an excellent tool for various labeling applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AF488 NHS ester (TEA) typically involves the reaction of a fluorophore with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
In industrial settings, the production of AF488 NHS ester (TEA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. Industrial production may also involve automated systems for synthesis, purification, and packaging to meet the high demand for this compound in research and diagnostic applications .
Chemical Reactions Analysis
Types of Reactions
AF488 NHS ester (TEA) primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the amine group to form a stable amide bond. This reaction is highly specific and efficient, making it ideal for labeling applications .
Common Reagents and Conditions
The reaction between AF488 NHS ester (TEA) and primary amines is typically carried out in a buffer solution with a pH range of 7-9. Common reagents include sodium bicarbonate or phosphate buffer. The reaction is usually performed at room temperature for about an hour .
Major Products
The major product of the reaction between AF488 NHS ester (TEA) and primary amines is the corresponding amide. This product retains the fluorescent properties of the AF488 dye, making it useful for various imaging and detection applications .
Scientific Research Applications
AF488 NHS ester (TEA) has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking molecules in various chemical reactions.
Biology: Commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques to study cellular structures and functions.
Medicine: Employed in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Utilized in the development of biosensors and other analytical tools for quality control and research purposes
Mechanism of Action
The mechanism of action of AF488 NHS ester (TEA) involves the formation of a stable amide bond between the NHS ester group and the primary amine group of the target molecule. This reaction results in the covalent attachment of the fluorescent dye to the target molecule. The fluorescence properties of AF488 allow for the visualization and tracking of the labeled molecules in various applications .
Comparison with Similar Compounds
AF488 NHS ester (TEA) is often compared with other fluorescent dyes such as FITC (fluorescein isothiocyanate) and Oregon Green 488. While all these dyes have similar excitation and emission spectra, AF488 NHS ester (TEA) is known for its higher photostability and brighter fluorescence. This makes it a preferred choice for long-term imaging and applications requiring high sensitivity .
List of Similar Compounds
- FITC (fluorescein isothiocyanate)
- Oregon Green 488
- Rhodamine Green
- Cy3
- Cy5
AF488 NHS ester (TEA) stands out due to its superior photostability and brightness, making it a valuable tool in various research and diagnostic applications .
Properties
Molecular Formula |
C31H32N4O13S2 |
|---|---|
Molecular Weight |
732.7 g/mol |
IUPAC Name |
3-amino-6-azaniumylidene-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C25H17N3O13S2.C6H15N/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36;1-4-7(5-2)6-3/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39);4-6H2,1-3H3 |
InChI Key |
OQTDJZAVCSDIGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


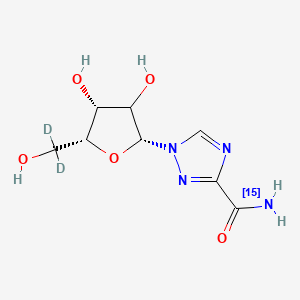

![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)
![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)
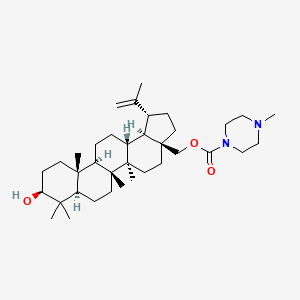
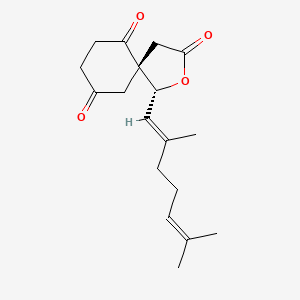
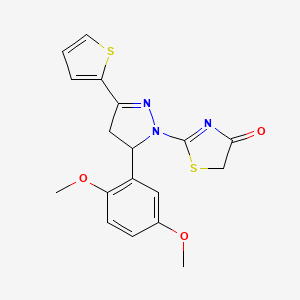
![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)
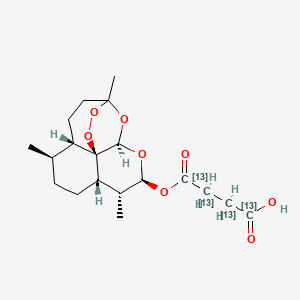
![N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[(1-octadecyltriazol-4-yl)methyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide](/img/structure/B12377050.png)
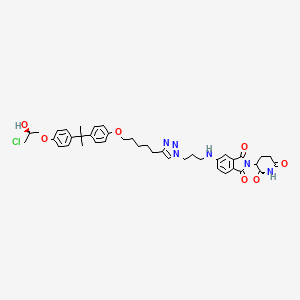
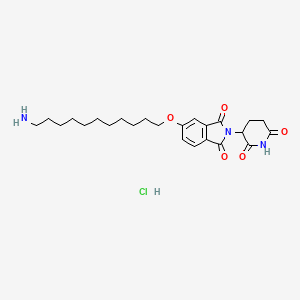
![(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B12377064.png)
